REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4](Br)=[CH:5][N:6]=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[Mg]Br.Cl>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:2]1[S:3][C:4]([C:9]2[S:8][CH:12]=[CH:11][CH:10]=2)=[CH:5][N:6]=1 |^1:18,34|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)Br
|
Name
|
2-thienyl magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0.179 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours in a three-necked 100-ml flask
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, a stirrer, and a calcium chloride tube
|
Type
|
CUSTOM
|
Details
|
the water layer separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether
|
Type
|
ADDITION
|
Details
|
The organic layer was added to the water layer
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The resultant liquid was washed with water
|
Type
|
WASH
|
Details
|
washed again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed liquid layer was dried with anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
CUSTOM
|
Details
|
recrystallized twice with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CN1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 237 mg | |
YIELD: PERCENTYIELD | 5.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |